molecular formula C20H20O4S B2906320 Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate CAS No. 446275-96-3

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate

Cat. No.: B2906320
CAS No.: 446275-96-3
M. Wt: 356.44
InChI Key: XVYHFTUSYDJUNR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a methoxy-substituted benzaldehyde reacts with a thienyl-substituted malonic ester in the presence of a strong base, such as piperidine or pyridine, to form the cyclohexene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated compounds, nitro compounds

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-(2-methoxyphenyl)-2-oxo-3-cyclohexene-1-carboxylate: Lacks the thienyl group.

  • Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(2-thienyl)-3-cyclohexene-1-carboxylate: Different position of the thienyl group.

Uniqueness: Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate is unique due to the presence of the 3-thienyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-oxo-6-thiophen-3-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4S/c1-3-24-20(22)19-16(13-8-9-25-12-13)10-14(11-17(19)21)15-6-4-5-7-18(15)23-2/h4-9,11-12,16,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFTUSYDJUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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